molecular formula C18H14N2O3 B10802885 2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- CAS No. 85622-38-4

2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)-

Cat. No.: B10802885
CAS No.: 85622-38-4
M. Wt: 306.3 g/mol
InChI Key: HVTVLGUFWNSGTG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- is a complex organic compound known for its unique structure and properties. This compound features a propenoic acid backbone with a benzoylamino group and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an indole derivative, followed by the addition of propenoic acid under controlled conditions. The reaction often requires catalysts such as pyridine and solvents like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles such as amines or thiols replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols in the presence of base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoylamino compounds.

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoylamino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (E)-: The E-isomer of the compound, differing in the spatial arrangement of the substituents.

    2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)-: derivatives: Compounds with modifications on the benzoylamino or indole groups.

Uniqueness

2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and biological interactions compared to its E-isomer and other derivatives.

Properties

CAS No.

85622-38-4

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-benzamido-3-(1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C18H14N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,19H,(H,20,21)(H,22,23)

InChI Key

HVTVLGUFWNSGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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